3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound of significant interest due to its unique chemical structure and potential applications across various fields. This compound comprises an imidazolidine-2,4-dione core, which is further functionalized with a piperidinyl group and a trifluoromethyl phenylsulfonyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: : This can be achieved through a cyclization reaction involving urea derivatives and appropriate diketones under acidic or basic conditions.
Substitution Reactions: : Introduction of the piperidinyl group is facilitated by nucleophilic substitution reactions, utilizing reactive intermediates such as halides or mesylates.
Phenylsulfonylation: : The final step involves the addition of the trifluoromethyl phenylsulfonyl group through sulfonation reactions employing trifluoromethylbenzene derivatives and sulfonyl chlorides.
Industrial Production Methods: Industrial-scale production may leverage optimized conditions for each step:
Efficient Catalysts: : Use of transition metal catalysts to improve yield.
Solvent Selection: : Use of polar aprotic solvents like DMSO to enhance reaction rates.
Temperature Control: : Optimization of reaction temperatures for each step to ensure high efficiency and safety.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the methyl group or the piperidinyl ring.
Reduction: : Reduction reactions typically target the imidazolidine ring or the phenylsulfonyl moiety.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially on the piperidinyl and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substituents: : Halides, sulfonates, and triflates.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Introduction of functional groups like halides or nitro groups.
Scientific Research Applications
Chemistry
Catalyst Development: : As a ligand in coordination chemistry for catalyst design.
Synthesis of Complex Molecules: : Used in multi-step organic synthesis for pharmaceuticals.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in biochemical studies.
Medicine
Drug Development: : Investigated for its potential as a therapeutic agent in treating certain diseases due to its unique functional groups.
Industry
Polymer Chemistry: : Used as a monomer or crosslinking agent in polymer synthesis.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : It may bind to proteins or enzymes, altering their activity.
Pathways Involved: : Involvement in biochemical pathways related to signal transduction or metabolic regulation.
Comparison with Similar Compounds
Comparison with Other Compounds
Structural Similarity: : Compounds like 4-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine have similar structural features.
Functional Group Variation: : Variations in functional groups lead to different reactivity and applications.
List of Similar Compounds
**4-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine
1-(4-(trifluoromethyl)phenylsulfonyl)piperazine
2,4-dioxoimidazolidine derivatives with various substituents
So, there it is—a deep dive into 3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, touching on everything from synthesis to scientific applications. Ready for the next topic or anything else on your mind?
Properties
IUPAC Name |
3-methyl-1-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S/c1-20-14(23)10-22(15(20)24)12-6-8-21(9-7-12)27(25,26)13-4-2-11(3-5-13)16(17,18)19/h2-5,12H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSGJOVJMOCWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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